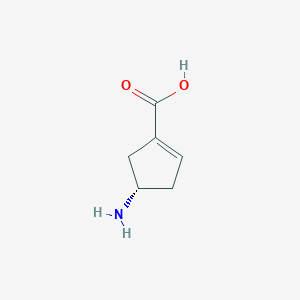
1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is a chemical compound that has shown potential as a research tool in scientific studies. It is commonly referred to as MPTP hydrochloride and is used in various fields of research, including neuroscience, pharmacology, and biochemistry.
Mecanismo De Acción
MPTP hydrochloride is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This results in a decrease in dopamine levels in the brain, leading to the development of Parkinson's disease-like symptoms.
Efectos Bioquímicos Y Fisiológicos
MPTP hydrochloride induces oxidative stress and neuroinflammation in the brain, leading to the degeneration of dopaminergic neurons. It also affects the mitochondrial function and impairs the energy metabolism of the cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP hydrochloride is a useful tool in the study of Parkinson's disease and has been instrumental in the development of various treatments for the disease. However, its use is limited to animal models, and its toxicity and potential for inducing Parkinson's disease-like symptoms in humans make it unsuitable for use in clinical trials.
Direcciones Futuras
The use of MPTP hydrochloride in scientific research is likely to continue, as it remains an important tool in the study of Parkinson's disease. Future research may focus on the development of alternative animal models or the identification of new compounds that can induce Parkinson's disease-like symptoms without the toxic effects of MPTP hydrochloride.
In conclusion, MPTP hydrochloride is a valuable tool in scientific research, particularly in the study of Parkinson's disease. Its ability to induce Parkinson's disease-like symptoms in animal models has led to significant advances in our understanding of the disease and the development of potential treatments. However, its toxicity and limitations in clinical trials highlight the need for continued research into alternative models and compounds.
Métodos De Síntesis
The synthesis of MPTP hydrochloride involves the reaction of 2-methyl-3-thiophenemethanol with piperidine, followed by the addition of tert-butyl bromoacetate. The resulting compound is then subjected to reduction and hydrolysis to obtain MPTP hydrochloride.
Aplicaciones Científicas De Investigación
MPTP hydrochloride has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. It is commonly used to study the mechanisms of Parkinson's disease and to evaluate potential treatments for the disease.
Propiedades
Número CAS |
109193-58-0 |
|---|---|
Nombre del producto |
1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride |
Fórmula molecular |
C17H30ClNO2S |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
1-(2-methylthiophen-3-yl)oxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H29NO2S.ClH/c1-13-15(7-10-21-13)20-12-14(19)11-18-16(2,3)8-6-9-17(18,4)5;/h7,10,14,19H,6,8-9,11-12H2,1-5H3;1H |
Clave InChI |
GXZPRFXZIBSNRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CS1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
SMILES canónico |
CC1=C(C=CS1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
Sinónimos |
1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-t etramethyl-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)






![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)

